![molecular formula C8H5ClIN3 B1416162 2-Chloro-8-iodoquinazolin-4-amine CAS No. 1107694-87-0](/img/structure/B1416162.png)
2-Chloro-8-iodoquinazolin-4-amine
Overview
Description
2-Chloro-8-iodoquinazolin-4-amine is a chemical compound with the molecular formula C8H5ClIN3. Its molecular weight is 305.5 g/mol. It is a halogenated quinazolinone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-iodoquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused with a pyrimidine ring . The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with an iodine atom .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-8-iodoquinazolin-4-amine are not detailed in the literature, quinazolines and their derivatives are known to undergo various types of reactions. For example, they can participate in metal-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis and Cytotoxicity
2-Chloro-8-iodoquinazolin-4-amine has been utilized in the synthesis of novel polycarbo-substituted imidazoquinazolines. These compounds exhibit in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cells and human cervical cancer (HeLa) cells, highlighting their potential in cancer research (Khoza et al., 2015).
Anticancer Potential
Research on 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, a derivative of 2-Chloro-8-iodoquinazolin-4-amine, has shown it to be a potent apoptosis inducer and an effective anticancer agent. This compound has demonstrated significant blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).
Microwave-Assisted Synthesis
The compound has been involved in the development of microwave-assisted synthesis methods for N-aryl heterocyclic substituted-4-aminoquinazoline compounds. This method is noted for its efficiency and general applicability (Liu et al., 2006).
Antifungal Activity
A study of 6-iodoquinazolin-4(3H)-one derivatives, which can be derived from 2-Chloro-8-iodoquinazolin-4-amine, revealed promising antifungal properties. This research paves the way for the development of new antifungal agents (El-Hashash et al., 2015).
Antimicrobial Activity
Newly synthesized derivatives of 2-chloro-4-aminoquinazoline have been screened for antimicrobial activities. These compounds were found to have significant effects against a range of microbial strains, indicating potential in antimicrobial research (Samel & Pai, 2011).
properties
IUPAC Name |
2-chloro-8-iodoquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMSTYNCTBKBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653122 | |
Record name | 2-Chloro-8-iodoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-iodoquinazolin-4-amine | |
CAS RN |
1107694-87-0 | |
Record name | 2-Chloro-8-iodoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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